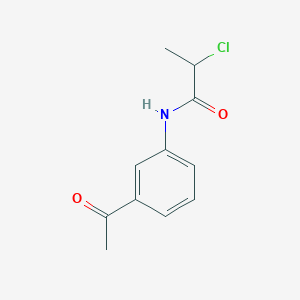

N-(3-acetylphenyl)-2-chloropropanamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

N-(3-acetylphenyl)-2-chloropropanamide belongs to the broad class of amides, which are characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is a fundamental linkage in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The presence of the acetyl group on the phenyl ring and the chlorine atom on the adjacent propyl chain introduces additional reactivity and functionality to the molecule.

As a halogenated organic compound, the chlorine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the facile introduction of various functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds. The chemical behavior of this compound is therefore dictated by the interplay between the stable amide linkage and the reactive C-Cl bond.

General synthetic routes to N-substituted chloropropanamides involve the acylation of an appropriate amine with a 2-chloropropionyl halide or a related acylating agent. In the case of this compound, the synthesis would typically proceed via the reaction of 3-aminoacetophenone with 2-chloropropionyl chloride. This straightforward reaction provides access to a bifunctional molecule ready for further chemical transformations.

Significance as a Synthetic Intermediate and Chemical Scaffold in Organic Synthesis

The true value of this compound lies in its role as a synthetic intermediate. The presence of multiple reactive sites—the chloro group for nucleophilic substitution and the acetyl group for various carbonyl reactions—allows for a stepwise and controlled elaboration of the molecular structure. This makes it an attractive starting material for the synthesis of a diverse array of more complex molecules.

The general reactivity of similar α-chloro amides suggests that this compound can react with a variety of nucleophiles, such as amines, thiols, and alkoxides, to displace the chlorine atom. This opens up pathways to a wide range of derivatives with potentially interesting chemical and biological properties.

Furthermore, the acetylphenyl moiety can be chemically modified. The carbonyl group of the acetyl substituent can undergo reactions such as condensation, reduction, or conversion to other functional groups. This dual reactivity makes this compound a valuable scaffold for building diverse molecular architectures. For instance, the closely related N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a precursor in the synthesis of various heterocyclic compounds, including thiophenes and other systems of medicinal interest unimi.it. This precedent strongly suggests a similar utility for this compound in the construction of novel heterocyclic frameworks.

Below is a table summarizing the key structural features and potential reactivity of this compound:

| Feature | Description | Potential Reactions |

| Amide Group | -CONH- | Hydrolysis, Reduction |

| Chloro Group | -Cl | Nucleophilic Substitution |

| Acetyl Group | -COCH3 | Condensation, Reduction, Oxidation |

| Aromatic Ring | Phenyl | Electrophilic Aromatic Substitution |

The strategic combination of these reactive sites allows synthetic chemists to design and execute multistep syntheses to create target molecules with desired functionalities and spatial arrangements. This versatility underscores the significance of this compound as a valuable building block in the ever-evolving landscape of organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZSNAKRDBYVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 3 Acetylphenyl 2 Chloropropanamide

Established Synthetic Routes to N-(3-acetylphenyl)-2-chloropropanamide

The synthesis of this compound is primarily achieved through the creation of an amide linkage between an aromatic amine and a derivatized propanoic acid. This can be accomplished via several reliable methods.

Amide Bond Formation Strategies

The most direct and widely established method for synthesizing this compound is the acylation of 3-aminoacetophenone with 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. youtube.comkhanacademy.org

The general reaction is as follows:

The nitrogen atom of the amino group in 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropanoyl chloride.

This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the amide bond.

A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is generated. researchgate.netresearchgate.net In some procedures, an excess of the amine starting material can serve as the base. researchgate.net

The reaction is commonly carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic nature of the reaction. researchgate.netrsc.org

An alternative to using the highly reactive acyl chloride is to start with 2-chloropropionic acid and employ a coupling reagent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. researchgate.netfishersci.co.uk This intermediate is then readily attacked by 3-aminoacetophenone to yield the final amide product. This method is often preferred when dealing with sensitive substrates or when trying to control stereochemistry. fishersci.co.uk

Stereoselective Synthesis Approaches for the 2-Chloropropanamide Moiety

The 2-chloropropanamide portion of the molecule contains a stereocenter at the second carbon position. Consequently, controlling the stereochemistry is a critical aspect of its synthesis, particularly for pharmaceutical applications.

A primary strategy for achieving stereoselectivity is to use an enantiomerically pure starting material. For instance, the synthesis can begin with optically active (S)-2-chloropropionic acid or (R)-2-chloropropionic acid. researchgate.net When this chiral acid is coupled with 3-aminoacetophenone using a mild coupling agent like DCC, the reaction proceeds with retention of configuration at the chiral center, yielding the corresponding chiral amide. researchgate.net This approach avoids the formation of a racemic mixture that would require subsequent resolution.

Developing catalytic asymmetric methods for the synthesis of chiral diols and other complex molecules is an active area of research, and similar principles can be applied to the synthesis of chiral amides. nih.govmdpi.com While specific literature on the asymmetric synthesis of this compound is limited, general methodologies for creating chiral amides often involve chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reaction. organic-chemistry.org

Precursor Chemistry and Starting Materials for this compound Synthesis

The primary starting materials required for the synthesis of this compound are 3-aminoacetophenone and a 2-chloropropanoyl derivative.

3-Aminoacetophenone : This is a commercially available aromatic amine. It serves as the nucleophilic component in the amide bond formation.

2-Chloropropanoyl chloride : This is the acylating agent. It can be purchased commercially or prepared from 2-chloropropionic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.orgfishersci.co.ukmdpi.com This conversion is a standard procedure in organic synthesis.

2-Chloropropionic acid : This is the precursor to the acyl chloride and can also be used directly in coupling reactions. It is available in both racemic and enantiomerically pure forms ((S)- and (R)-isomers). researchgate.net

These precursors are fundamental building blocks in the chemical and pharmaceutical industries. incb.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring process efficiency. Key parameters that can be adjusted include the choice of solvent, base, temperature, and coupling agent.

For the acylation reaction using 2-chloropropanoyl chloride, the selection of the base and solvent is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be effective in scavenging HCl without competing in side reactions. researchgate.net Aprotic solvents such as DCM, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are commonly employed. rsc.orgresearchgate.net Control experiments in related amide syntheses have shown that the choice of solvent can dramatically affect the yield, with one study reporting a 98% yield for an α-ketoamide formation when using DCM. researchgate.net

When using carboxylic acids and coupling reagents, additives can be introduced to improve performance. For example, in DCC-mediated couplings, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization and increase yields by forming a more stable activated ester intermediate. fishersci.co.uk

Below is a table summarizing variables that can be optimized for the synthesis.

| Parameter | Options | Rationale for Optimization |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Solvent polarity and solubility of reactants can influence reaction rate and yield. DCM is often a good starting point. researchgate.net |

| Base | Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA), Excess 3-aminoacetophenone | To neutralize the HCl byproduct from the acyl chloride reaction. Non-nucleophilic bases prevent side reactions. researchgate.netresearchgate.net |

| Coupling Reagent | DCC, EDC, TCT | Used for direct coupling with 2-chloropropionic acid; choice affects reactivity, side products, and cost. researchgate.netresearchgate.net |

| Temperature | -20°C to Room Temperature | Acylation is often exothermic; cooling the reaction can minimize side-product formation and improve selectivity. researchgate.netmdpi.com |

| Additives (for coupling) | 1-Hydroxybenzotriazole (HOBt) | Can be used with carbodiimides to reduce racemization and improve reaction efficiency. fishersci.co.uk |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key areas for green improvements include:

Safer Solvents : Traditional solvents like DCM are effective but pose environmental and health risks. Green chemistry encourages their replacement with safer alternatives such as water, bio-based solvents, or supercritical CO₂. jddhs.com Research into performing amide syntheses in these greener solvents is ongoing.

Catalysis : The use of stoichiometric reagents, such as in traditional coupling methods, generates significant waste. Developing catalytic methods for amide bond formation that operate with high atom economy is a primary goal of green chemistry. nih.gov

Energy Efficiency : Employing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net These techniques have been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for this amide synthesis.

Waste Reduction : The classic acyl chloride method generates a stoichiometric amount of hydrochloride waste. Catalytic methods or processes that recycle byproducts align better with the principle of waste prevention. nih.gov

While specific green methodologies for this compound are not extensively documented, the broader trends in green pharmaceutical synthesis provide a clear roadmap for future improvements. jddhs.com

Chemical Reactivity and Mechanistic Investigations of N 3 Acetylphenyl 2 Chloropropanamide

Reactivity of the Chloropropane Moiety in N-(3-acetylphenyl)-2-chloropropanamide

The chemical behavior of this compound is significantly influenced by the presence of the α-chloro substituent on the propanamide chain. This chlorine atom, being a good leaving group, renders the α-carbon electrophilic and susceptible to attack by various nucleophiles. The reactivity of this moiety is primarily demonstrated through nucleophilic substitution and elimination reactions.

The 2-chloropropanamide portion of the molecule readily undergoes nucleophilic substitution, typically via an SN2 mechanism. This pathway is favored because the α-carbon is a secondary carbon, and the reaction involves the displacement of the chloride ion by a nucleophile. The chemical reactivity of analogous N-aryl chloroacetamides is well-documented, showing that the chlorine atom is easily replaced by nucleophiles centered on nitrogen, oxygen, or sulfur. chemscene.com

Strong nucleophiles attack the electrophilic carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, which is characteristic of a bimolecular process. masterorganicchemistry.com A wide array of heteroatomic nucleophiles can be employed to synthesize a diverse range of derivatives. For instance, reactions with amines (primary or secondary) yield N-(3-acetylphenyl)-2-(amino)propanamides, while alkoxides or phenoxides produce the corresponding ether derivatives. Thiolates react similarly to afford thioethers.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from a readily accessible halo-amide precursor.

| Nucleophile | Reagent Example | Product Class | Generic Product Structure |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃), Piperidine (C₅H₁₁N) | α-Amino Amide | -CONH-Ar) |

| Oxygen | Sodium Methoxide (NaOCH₃), Sodium Phenoxide (NaOPh) | α-Alkoxy/Aryloxy Amide | -CONH-Ar) |

| Sulfur | Sodium Thiophenolate (NaSPh) | α-Thioether Amide | -CONH-Ar) |

Note: Ar represents the 3-acetylphenyl group.

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form the corresponding α,β-unsaturated amide, N-(3-acetylphenyl)acrylamide. chemscene.com This transformation typically proceeds through an E2 (bimolecular elimination) mechanism. plutusias.com

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon while the leaving group (chloride) on the α-carbon departs simultaneously, leading to the formation of a double bond. ksu.edu.sa For this reaction to be favored over the competing SN2 nucleophilic substitution, a strong, non-nucleophilic base such as potassium tert-butoxide or lithium diisopropylamide (LDA) is typically used. masterorganicchemistry.com The use of a bulky base sterically disfavors the SN2 pathway, as the base cannot easily access the electrophilic α-carbon, and instead preferentially abstracts a proton from the more accessible β-carbon. ksu.edu.sa The resulting product, an N-aryl acrylamide, is a valuable monomer for polymerization and a versatile intermediate in organic synthesis. google.comuobaghdad.edu.iqnih.gov

Reactivity of the Acetylphenyl Moiety

The acetylphenyl portion of the molecule contains two key reactive sites: the aromatic ring and the carbonyl group of the acetyl substituent. Both sites can be targeted for chemical modification.

The phenyl ring of this compound is substituted with two electron-withdrawing groups: the N-acyl group (-NHCOR) at position 1 and the acetyl group (-COCH₃) at position 3. Both of these groups are deactivating and meta-directing for electrophilic aromatic substitution (EAS). latech.eduwikipedia.org

N-acyl group (-NHC(=O)CH(Cl)CH₃): While an amino group (-NH₂) is a strong activator, acylation significantly reduces its activating potential due to the electron-withdrawing nature of the adjacent carbonyl group. The lone pair on the nitrogen atom is delocalized into the amide carbonyl, making it less available to donate to the aromatic ring. This group deactivates the ring and directs incoming electrophiles to the meta position (position 5).

Acetyl group (-COCH₃): This is a classic deactivating, meta-directing group due to both inductive and resonance effects that withdraw electron density from the ring. organicchemistrytutor.comaakash.ac.in It directs incoming electrophiles to its meta positions (positions 1 and 5 relative to itself, which correspond to positions 5 and 1 on the ring).

Considering the positions of these two groups, their directing effects are additive. Both groups strongly deactivate the ring and direct incoming electrophiles towards position 5. Substitution at positions 4 and 6 would be ortho to one meta-director and para to the other, making them less deactivated than position 2. Position 2 is ortho to both deactivating groups and is thus the most deactivated position. Therefore, electrophilic substitution will occur preferentially at position 5, with some possibility at positions 4 and 6, while position 2 is the least favored site for attack.

| Reaction | Reagents | Major Product | Minor Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | N-(3-acetyl-5-nitrophenyl)-2-chloropropanamide | 4-nitro and 6-nitro isomers |

| Bromination | Br₂ / FeBr₃ | N-(3-acetyl-5-bromophenyl)-2-chloropropanamide | 4-bromo and 6-bromo isomers |

| Sulfonation | Fuming H₂SO₄ | 5-acetyl-3-(2-chloropropanamido)benzenesulfonic acid | 4- and 6-sulfonic acid isomers |

The carbonyl group of the acetyl moiety is a versatile functional group that can undergo a variety of chemical transformations.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325), or α,β-unsaturated ketone. This reaction extends the conjugation of the system and is a key step in the synthesis of various flavonoids and other biologically relevant molecules.

Reduction: The ketone can be selectively reduced to a secondary alcohol without affecting the amide linkage. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the amide, so chemoselectivity is crucial.

Other Reactions: The carbonyl group can also react with nucleophiles like hydroxylamine (B1172632) (NH₂OH) to form an oxime, or with hydrazines to form hydrazones. These reactions are often used to create derivatives for characterization or to introduce new functional groups into the molecule.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Claisen-Schmidt Condensation | Ar-CHO, NaOH or H⁺ | Chalcone (α,β-Unsaturated Ketone) |

| Reduction | NaBH₄, CH₃OH | Secondary Alcohol |

| Oxime Formation | NH₂OH·HCl, Base | Oxime |

Amide Linkage Stability and Hydrolysis Kinetics

The amide bond is the cornerstone of peptide and protein chemistry and is known for its significant stability. In this compound, this linkage is generally robust under neutral conditions. However, it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. uvic.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and subsequent elimination of the amine (3-aminoacetophenone) to yield 2-chloropropanoic acid. The amine will be protonated under the acidic conditions to form an ammonium (B1175870) salt. The rate-determining step is typically the attack of water on the protonated amide.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ion, the hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. The leaving group, being a strong base (pKa of the conjugate acid is ~4-5), is then protonated by the carboxylic acid formed in the reaction. This final acid-base step is irreversible and drives the reaction to completion. The reaction kinetics are typically second-order, being first-order in both the amide and the hydroxide ion. researchgate.netacs.org

The electronic nature of the substituents on the N-aryl ring can influence the rate of hydrolysis. Electron-withdrawing groups, like the acetyl group present in this molecule, can slightly increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic and by stabilizing the negative charge on the nitrogen of the leaving group.

Transition Metal-Catalyzed Reactions Involving this compound (e.g., cross-coupling reactions)

This compound is a promising substrate for various transition metal-catalyzed cross-coupling reactions, primarily due to the presence of the reactive carbon-chlorine bond at the α-position to the amide carbonyl. Palladium-catalyzed reactions are particularly relevant in this context.

One of the most probable palladium-catalyzed transformations for N-aryl-α-chloroamides is an intramolecular Heck-type reaction, leading to the formation of oxindoles. This reaction, often referred to as the Hartwig-Buchwald α-arylation of amides, proceeds via an intramolecular C-C bond formation. For this compound, this would involve the formation of a 3-acetyl-3'-methyloxindole. The acetyl group at the meta position of the phenyl ring is expected to influence the reaction rate and regioselectivity. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack, which could potentially slow down the cyclization process compared to substrates with electron-donating groups. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by deprotonation at the amide nitrogen and subsequent reductive elimination to form the oxindole (B195798) ring.

In addition to intramolecular cyclization, this compound can also participate in intermolecular cross-coupling reactions. The chemoselectivity of these reactions would be a key consideration due to the presence of the ketone functionality. However, under appropriate conditions, selective coupling at the C-Cl bond is achievable.

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | N-(3-acetylphenyl)-2-arylpropanamide |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | N-(3-acetylphenyl)-2-aminopropanamide |

The success of these intermolecular couplings would depend on the careful selection of catalysts and reaction conditions to favor the desired transformation over potential side reactions, such as catalyst inhibition by the ketone or competing intramolecular cyclization. The acetyl group's electronic influence would also play a role in the reactivity of the substrate in these intermolecular reactions.

Intramolecular Cyclization and Rearrangement Pathways

Beyond transition metal-catalyzed processes, this compound possesses the structural elements for other types of intramolecular cyclizations and rearrangements, typically under acidic or thermal conditions.

A plausible intramolecular pathway is a Friedel-Crafts-type cyclization. Under strong acid catalysis, the amide carbonyl could be protonated, enhancing the electrophilicity of the acyl group. Subsequent intramolecular electrophilic aromatic substitution could lead to the formation of a cyclic ketone. In the case of this compound, the acetyl group would act as a deactivating group and a meta-director for this electrophilic substitution. Therefore, cyclization would likely occur at a position ortho or para to the amide nitrogen, but meta to the acetyl group. The feasibility of this reaction would be highly dependent on the reaction conditions and the strength of the acid catalyst.

Another potential intramolecular reaction is a Pictet-Spengler-type cyclization, although this is less common for simple amides. If the acetyl group were to be reduced to an alcohol, subsequent acid-catalyzed cyclization could occur. However, in its current form, the acetyl group is not a direct participant in this type of reaction.

Molecular rearrangements of N-aryl-α-haloamides are also conceivable. Under certain conditions, such as thermal stress or in the presence of specific reagents, rearrangements like the Chapman or Smiles rearrangement could potentially occur, though these are less commonly reported for this specific class of compounds. More likely would be base-induced rearrangements, such as a Favorskii-type rearrangement, if the conditions were suitable for the formation of a cyclopropanone (B1606653) intermediate, though this is less probable for an amide substrate compared to a ketone.

Table 2: Potential Intramolecular Cyclization and Rearrangement Products

| Reaction Type | Conditions | Potential Product |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., PPA, H₂SO₄) | Tricyclic ketone |

The specific pathways and products would be highly dependent on the reaction conditions employed. Detailed experimental studies would be necessary to fully elucidate the reactivity of this compound under various synthetic protocols.

Derivatization and Analogue Synthesis of N 3 Acetylphenyl 2 Chloropropanamide

Strategies for Structural Diversification of the N-(3-acetylphenyl)-2-chloropropanamide Scaffold

The diversification of the this compound scaffold can be achieved through several synthetic strategies targeting its key functional groups: the acetyl group, the phenyl ring, and the chloropropanamide moiety. The acetyl group's ketone functionality is a prime site for reactions such as condensation to form chalcones, which can then be cyclized to various heterocyclic systems. The phenyl ring itself can be subjected to electrophilic substitution reactions to introduce a variety of substituents. Furthermore, the reactive chlorine atom on the propanamide chain is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The amide linkage also offers possibilities for modification, although this is generally less common.

A key precursor for many of these diversification strategies is a closely related analogue, N-(3-acetyl phenyl)-2-chloroacetamide, which is synthesized by reacting 3-amino acetophenone (B1666503) with chloroacetyl chloride in glacial acetic acid. rasayanjournal.co.in This synthetic intermediate provides a platform for subsequent modifications. For instance, the acetyl group can undergo Claisen-Schmidt condensation with various aldehydes to yield chalcone (B49325) derivatives. rasayanjournal.co.in These chalcones, in turn, can serve as precursors for the synthesis of heterocyclic analogues.

Synthesis of Analogues with Modifications on the Phenyl Ring

Modifications to the phenyl ring of this compound can significantly influence its electronic and steric properties. These changes can be achieved by introducing various substituents at different positions on the ring or by replacing the phenyl ring with a heterocyclic system.

| Precursor Compound | Reagent | Resulting Analogue |

| Substituted 3-aminoacetophenone | 2-chloropropanoyl chloride | N-(3-acetyl-substituted-phenyl)-2-chloropropanamide |

| N-(3-aminophenyl)-2-chloropropanamide | Acetylating agent | N-(3-acetyl-substituted-aminophenyl)-2-chloropropanamide |

Heterocyclic Ring Incorporations

Replacing the phenyl ring with a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new chemical space. For the synthesis of analogues of this compound, this can be achieved by starting with amino-substituted heterocyclic compounds instead of 3-aminoacetophenone. For example, aminopyridines, aminothiazoles, or aminopyrazoles bearing an acetyl group could be reacted with 2-chloropropanoyl chloride to yield the corresponding heterocyclic analogues.

Another approach involves the chemical transformation of the existing acetylphenyl ring into a heterocyclic system. The acetyl group serves as a convenient handle for such cyclization reactions. For instance, reaction of the acetyl moiety with hydrazines could lead to the formation of pyrazole (B372694) rings fused or linked to the main scaffold. Similarly, condensation with reagents like hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives.

Synthesis of Analogues with Modifications on the Propanamide Chain

The propanamide chain of this compound offers significant opportunities for modification, particularly at the halogenated carbon and through alterations in the chain length.

Alterations of the Halogen Atom

The chlorine atom in the 2-chloropropanamide moiety is a reactive site for nucleophilic substitution, making it an ideal point for introducing a wide range of functional groups. By reacting this compound with various nucleophiles, a library of analogues with different substituents at this position can be generated. For example, reaction with amines, thiols, or alcohols would lead to the corresponding amino, thioether, or ether-linked analogues, respectively.

Furthermore, the identity of the halogen itself can be varied. Starting from N-(3-acetylphenyl)propanamide, different halogenating agents can be used to introduce bromine or iodine, which may alter the reactivity and biological profile of the compound. The synthesis of N-substituted propanamide derivatives often involves the coupling of a carboxylic acid with an amine, a process that can be adapted to introduce different side chains.

| Starting Material | Reagent | Product |

| This compound | Amine (R-NH2) | N-(3-acetylphenyl)-2-(alkylamino)propanamide |

| This compound | Thiol (R-SH) | N-(3-acetylphenyl)-2-(alkylthio)propanamide |

| This compound | Alcohol (R-OH) | N-(3-acetylphenyl)-2-(alkoxy)propanamide |

Chain Elongation or Shortening

Modifying the length of the propanamide chain can impact the compound's conformational flexibility and its interaction with biological targets. Analogues with shorter or longer chains can be synthesized by using different acyl chlorides in the initial acylation of 3-aminoacetophenone.

For chain shortening, chloroacetyl chloride would yield the corresponding N-(3-acetylphenyl)-2-chloroacetamide. rasayanjournal.co.in For chain elongation, acyl chlorides such as 4-chlorobutanoyl chloride or 5-chloropentanoyl chloride could be employed to generate analogues with longer alkyl chains between the amide nitrogen and the chlorine atom. This systematic variation in chain length is a valuable tool for probing the spatial requirements of the molecule's binding site.

Introduction of Chirality and Diastereomeric Synthesis

The structure of this compound possesses a chiral center at the second carbon of the propanamide moiety, the carbon atom to which the chlorine is attached. This inherent chirality allows for the synthesis of specific stereoisomers, namely enantiomers and diastereomers, which can exhibit distinct biological activities and physicochemical properties.

The primary route to obtaining enantiomerically pure forms of this compound involves the use of chiral starting materials. For instance, optically active (S)-2-chloropropionic acid can be coupled with various amines, such as 3-aminoacetophenone, to yield the corresponding N-substituted-(S)-2-chloropropanamide. researchgate.net A common method for this amide coupling reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net This approach ensures that the stereochemistry at the chiral center is controlled from the outset, leading to the desired enantiomer.

While the direct enantioselective synthesis of this compound is a key strategy, the introduction of a second chiral center to create diastereomers is another important avenue of derivatization. This can be achieved by reacting the parent compound with a chiral reagent. The resulting diastereomers have different physical properties, which can facilitate their separation and allow for the study of their individual characteristics. The development of catalytic asymmetric methods for such transformations remains an active area of research, aiming to provide efficient access to a diverse range of stereochemically defined molecules. mdpi.comnih.govmdpi.comresearchgate.net

Generation of Novel Compounds via Condensation Reactions

The acetyl group on the phenyl ring of this compound serves as a versatile chemical handle for synthesizing a wide array of novel derivatives. One of the most effective methods for this is the Claisen-Schmidt condensation reaction. chemrevlett.comnih.govnih.govresearchgate.netresearchgate.netnih.gov This base-catalyzed reaction involves the condensation of an aryl ketone, in this case, the acetyl group of our target molecule, with an aromatic aldehyde. derpharmachemica.comjetir.org

This reaction effectively installs an α,β-unsaturated carbonyl system, known as a chalcone moiety, onto the core structure. chemrevlett.com The general procedure involves treating an equimolar mixture of the N-(acetylphenyl)chloroacetamide derivative and a substituted benzaldehyde (B42025) with a base, such as sodium hydroxide (B78521), in an alcoholic solvent. derpharmachemica.comrasayanjournal.co.in

For example, stirring N-(4-acetylphenyl)-2-chloroacetamide with substituted benzaldehydes like 4-methoxybenzaldehyde (B44291) or 3,4,5-trimethoxybenzaldehyde (B134019) in the presence of 20% NaOH solution yields the corresponding chalcone derivatives. derpharmachemica.comresearchgate.net This methodology is broadly applicable and allows for the introduction of a diverse range of substituents on the newly formed aromatic ring, depending on the choice of the aldehyde. nih.gov The resulting chalcones are often crystalline solids and can be purified by recrystallization from solvents like ethanol. jetir.orgrasayanjournal.co.in

The synthesis of these chalcone derivatives significantly expands the chemical space accessible from this compound, leading to new compounds with potentially altered electronic, steric, and pharmacological properties.

Comparative Synthesis and Characterization of Isomeric Variants

Understanding the structure-property relationships of a molecule requires a comparative analysis of its isomers. For this compound, this involves the synthesis and characterization of positional isomers, such as N-(2-acetylphenyl)-3-chloropropanamide and N-(4-acetylphenyl)-3-chloropropanamide. nih.gov These compounds differ in the substitution pattern on the aromatic ring and the position of the chlorine atom on the propanamide side chain.

The synthesis of these isomers generally follows standard amidation procedures. For instance, N-(4-acetylphenyl) chloroacetamide derivatives can be prepared by reacting 4-aminoacetophenone with the corresponding chloroacyl chloride (e.g., chloroacetyl chloride) in a suitable solvent like glacial acetic acid. derpharmachemica.comnih.gov Similarly, the synthesis of N-(2-acetylphenyl) derivatives would start from 2-aminoacetophenone. researchgate.netresearchgate.net

Once synthesized, these isomeric variants are subjected to thorough characterization to confirm their structures and compare their properties. Standard analytical techniques employed for this purpose include:

Melting Point Determination: To assess purity and compare thermal properties. nih.gov

Spectroscopy:

FTIR (Fourier-Transform Infrared): To identify characteristic functional groups like the amide C=O, N-H, and acetyl C=O stretches. nih.govresearchgate.net

NMR (Nuclear Magnetic Resonance): Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise connectivity of atoms and confirming the substitution patterns on the aromatic ring. nih.govresearchgate.netmdpi.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, further confirming the compound's identity. mdpi.com

Comparative studies reveal that the position of substituents can significantly influence the physicochemical properties and biological activity of the molecules. nih.govchemrxiv.org For example, the lipophilicity and electronic distribution of the molecule can be altered by moving the acetyl and chloroamide groups between the ortho, meta, and para positions, which in turn can affect their behavior in chemical and biological systems. nih.gov

Computational and Theoretical Chemistry Studies of N 3 Acetylphenyl 2 Chloropropanamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

The geometric and electronic properties of N-(3-acetylphenyl)-2-chloropropanamide can be thoroughly investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely employed method due to its favorable balance of computational cost and accuracy. xisdxjxsu.asia Specifically, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is effective for optimizing the molecular geometry and predicting electronic properties. researchgate.netnih.govresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by more accurately accounting for electron correlation. researchgate.net Although more computationally demanding, MP2 calculations can serve as a benchmark for DFT results, particularly for determining accurate relative energies of different conformers or transition states. researchgate.net

Semi-empirical methods, while less accurate, can be useful for preliminary explorations of large systems or for dynamic simulations where computational efficiency is critical. These methods use parameters derived from experimental data to simplify the complex calculations of quantum mechanics.

Table 1: Comparison of Quantum Chemical Methods for Studying this compound

| Method | Description | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| DFT (e.g., B3LYP) | A method that calculates the electronic structure based on the electron density rather than the many-electron wave function. | Geometry optimization, electronic property calculation, vibrational frequency prediction. | Good accuracy for a moderate computational cost. | Accuracy is dependent on the choice of the exchange-correlation functional. |

| Ab Initio (e.g., MP2) | Methods based on first principles of quantum mechanics without experimental parameters. | High-accuracy energy calculations, benchmarking other methods. | High accuracy, systematically improvable. | Computationally very expensive, limited to smaller systems. |

| Semi-empirical | Simplified quantum mechanical methods that use parameters derived from experimental data. | Preliminary conformational searches, analysis of very large molecules. | Very fast, computationally efficient. | Lower accuracy, reliability can be inconsistent. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. nih.govnih.gov

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Theoretical Electronic Properties of this compound Derived from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | An indicator of kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms. This is typically done by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the potential energy for each resulting geometry.

A potential energy surface (PES) map can be generated by plotting the energy as a function of two or more dihedral angles. researchgate.net The minima on this surface correspond to stable, low-energy conformers. For this compound, key rotations would include the bonds within the chloropropanamide side chain. The resulting stable conformers can then be fully optimized to determine their precise geometries and relative energies. u-szeged.hu

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Effects

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its movements and conformational changes to be tracked.

By simulating this compound in a box of explicit solvent molecules (e.g., water), the influence of the environment on its structure and flexibility can be assessed. mdpi.com These simulations can reveal how solvent molecules interact with different parts of the solute, such as through hydrogen bonding, and how these interactions affect the stability of certain conformations. MD is a powerful tool for bridging the gap between static molecular structures and their behavior in a realistic, dynamic environment.

Reaction Pathway Modeling and Transition State Characterization (e.g., SN2 reactions at the chlorine atom)

Computational methods are invaluable for elucidating chemical reaction mechanisms. A key reaction for this compound involves the chiral carbon atom bonded to chlorine, which is a potential site for nucleophilic substitution (SN2) reactions.

Theoretical modeling can map the entire minimum energy pathway of an SN2 reaction. researchgate.netresearchgate.net This involves identifying and characterizing the geometries and energies of the stationary points along the reaction coordinate:

Reactants: The isolated nucleophile and this compound.

Pre-reaction Complex: A stable complex formed between the nucleophile and the substrate before the reaction.

Transition State (TS): The highest energy point on the reaction pathway, which represents the activation barrier for the reaction.

Post-reaction Complex: A stable complex formed between the product and the leaving group.

Products: The final, separated products.

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined, providing critical information about the reaction rate. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, Mass fragmentation patterns)

Computational chemistry can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The optimized molecular geometry is used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing these predicted spectra with experimental data can help assign signals and verify the proposed structure.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and their corresponding intensities. xisdxjxsu.asia These calculated frequencies correspond to specific molecular motions, such as the stretching of C=O and N-H bonds or the bending of C-H bonds, allowing for a detailed assignment of the experimental IR spectrum. mdpi.com

Mass Spectrometry: While direct prediction of mass fragmentation patterns is complex, computational methods can assist in their interpretation. By calculating the bond dissociation energies within the molecule, it is possible to predict the weakest bonds that are most likely to break upon ionization in the mass spectrometer. This helps in rationalizing the observed fragmentation patterns and identifying the resulting fragment ions.

Table 3: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| 1H NMR | Chemical Shift (ppm) for N-H proton | 8.5 - 9.5 | 8.9 |

| 13C NMR | Chemical Shift (ppm) for C=O (amide) | 165 - 175 | 170 |

| IR | Vibrational Frequency (cm-1) for C=O (amide) stretch | 1680 - 1720 | 1695 |

| IR | Vibrational Frequency (cm-1) for N-H stretch | 3250 - 3350 | 3300 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR models predicting the general chemical reactivity of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on closely related N-(substituted phenyl)-2-chloroacetamides. These studies often focus on biological activity, which is an expression of the compound's chemical reactivity within a biological system.

The chemical reactivity of N-aryl 2-chloroacetamides is largely governed by the lability of the chlorine atom, which can be readily displaced by nucleophiles. researchgate.net The acetyl group at the meta-position in this compound, being an electron-withdrawing group, is expected to influence the electron density distribution across the molecule, thereby affecting the reactivity of the amide group and the electrophilicity of the carbon atom bonded to the chlorine.

In a typical QSAR study for this class of compounds, various molecular descriptors are calculated to build a predictive model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the partial charge on the atoms of the propanamide side chain, influencing its susceptibility to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule, which can affect its ability to interact with a target site.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial factor for the transmembrane passage of a molecule to reach its site of action. nih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule. An important example is the Topological Polar Surface Area (TPSA), which is a good predictor of drug permeability. nih.gov

A study on various N-(substituted phenyl)-2-chloroacetamides demonstrated that their antimicrobial effectiveness could be explained by these descriptors. nih.gov For example, compounds with halogen substituents on the phenyl ring showed high activity, which was attributed to their increased lipophilicity, allowing for better penetration through bacterial cell membranes. nih.gov

Below is an interactive data table showcasing typical molecular descriptors used in QSAR studies for compounds structurally related to this compound. The values for this compound are calculated for illustrative purposes based on established computational methods.

| Compound Name | Substituent | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| N-phenyl-2-chloroacetamide | -H | 169.61 | 1.63 | 29.1 | 2 |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | 204.05 | 2.34 | 29.1 | 2 |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | 187.60 | 1.83 | 29.1 | 2 |

| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 248.51 | 2.46 | 29.1 | 2 |

| This compound | 3-COCH₃ | 225.67 | 1.75 | 46.17 | 4 |

This QSAR approach allows researchers to predict the reactivity and biological activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.

Molecular Docking and Molecular Recognition Studies in the Context of Supramolecular Chemistry

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used to model the interaction of a small molecule with a biological target like a protein, the principles of molecular recognition it explores are fundamental to supramolecular chemistry. In this context, studies focus on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures.

For this compound and related N-phenylamides, the amide functional group is a key player in forming supramolecular assemblies. It contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling the formation of strong and directional N-H···O=C hydrogen bonds. nih.govresearchgate.net These interactions are a primary driving force for the molecular recognition and self-assembly of these molecules in the solid state. nih.gov

Theoretical studies on a series of N-phenylamides have systematically investigated how different substituents on the phenyl ring influence the molecular packing and intermolecular interaction energies. nih.gov These studies employ quantum chemistry calculations to analyze and quantify the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that stabilize the resulting supramolecular structures. nih.gov The crystallization process itself can be viewed as a stepwise molecular recognition event, where molecules associate to form dimers, chains, or layers, eventually leading to a three-dimensional crystal lattice. acs.org

The strength of the crucial N-H···O=C hydrogen bond, which dictates the formation of these supramolecular structures, is influenced by the electronic nature of the substituents on the phenyl ring. An electron-withdrawing group like the acetyl group in this compound would be expected to increase the acidity of the N-H proton, potentially leading to stronger hydrogen bonds compared to amides with electron-donating substituents.

Computational studies provide quantitative data on these interactions. For example, the interaction energies for different dimer configurations can be calculated to predict the most stable supramolecular synthons—the basic building blocks of the crystal structure.

An illustrative data table is presented below, based on findings from studies on N-phenylamides, to show how interaction energies for key supramolecular synthons can be computationally determined. nih.gov

| Compound (R–C(O)NHPh) | Substituent (R) | Primary Supramolecular Synthon | Calculated Interaction Energy (kcal/mol) |

| N-Phenylacetamide | CH₃ | Dimer (N-H···O=C) | -15.2 |

| N-Phenylbenzamide | Ph | Dimer (N-H···O=C) | -14.9 |

| N-Phenylpivalamide | C(CH₃)₃ | Dimer (N-H···O=C) | -13.8 |

| N-Phenyltrifluoroacetamide | CF₃ | Dimer (N-H···O=C) | -17.1 |

These computational models in supramolecular chemistry allow for the prediction of crystal packing and the rational design of new materials with desired solid-state properties. For this compound, such studies would elucidate how the interplay of N-H···O=C hydrogen bonds, potential C-H···O interactions involving the acetyl group, and other weaker forces direct its self-assembly into a specific crystalline architecture. This understanding of molecular recognition is crucial for the field of crystal engineering.

Analytical Characterization Methodologies for N 3 Acetylphenyl 2 Chloropropanamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in N-(3-acetylphenyl)-2-chloropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the 3-acetylphenyl ring would typically appear in the downfield region (δ 7.0-8.5 ppm). The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the aromatic ring. The methine proton (CH) adjacent to the chlorine atom is expected to resonate as a quartet, coupled to the neighboring methyl protons. The methyl protons (CH₃) of the propanamide moiety would appear as a doublet, coupled to the methine proton. The acetyl methyl protons would be observed as a singlet in the upfield region. The amide proton (NH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the acetyl and amide groups are expected to have the most downfield chemical shifts (typically δ 160-200 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atom attached to the chlorine (CHCl) and the methyl carbon (CH₃) of the propanamide group, as well as the acetyl methyl carbon, would appear in the upfield region of the spectrum.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for example, between the methine proton and the methyl protons of the 2-chloropropanamide group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is predicted and may vary from experimental values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.60 (s) | ~26.7 |

| Propanamide CH₃ | ~1.80 (d) | ~22.5 |

| Propanamide CH | ~4.70 (q) | ~57.0 |

| Amide NH | ~8.50 (br s) | - |

| Aromatic CH (various) | 7.40 - 8.10 (m) | 119.0 - 138.0 |

| Aromatic C-N | - | ~139.0 |

| Aromatic C-C=O | - | ~137.5 |

| Acetyl C=O | - | ~197.8 |

| Amide C=O | - | ~168.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band around 3300 cm⁻¹ would indicate the N-H stretching of the secondary amide. The carbonyl (C=O) stretching vibrations of the ketone and the amide would appear as strong, sharp peaks in the region of 1650-1700 cm⁻¹. The amide C=O stretch (Amide I band) is typically observed around 1660 cm⁻¹, while the ketone C=O stretch would be at a slightly higher frequency. The N-H bending vibration (Amide II band) is expected around 1540 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C=O (Ketone) | Stretching | ~1685 |

| C=O (Amide) | Stretching (Amide I) | ~1660 |

| N-H (Amide) | Bending (Amide II) | ~1540 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 3-acetylphenylamino cation and the 2-chloropropanoyl cation. Another likely fragmentation would be the loss of the acetyl group from the aromatic ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. A suitable solvent system (mobile phase) would be developed to achieve good separation of the product from any impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized under UV light, as the aromatic ring is UV-active, or by using a staining agent such as iodine vapor. The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity and for the separation of complex mixtures. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be suitable for this compound. The compound would be detected using a UV detector, set at a wavelength where the aromatic ring shows strong absorbance. The retention time (Rt), the time it takes for the compound to elute from the column, is a characteristic parameter under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS is instrumental for purity assessment and the identification of potential impurities or degradation products. The technique couples the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

The chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an aqueous component, frequently containing a buffer like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile or methanol. This gradient elution allows for the effective separation of the target compound from any starting materials, byproducts, or subsequent degradation products that may be present.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for compounds of this nature, as it is a soft ionization method that typically leaves the molecular ion intact. The mass analyzer can then be operated in various modes, such as full scan mode to obtain a mass spectrum of all ions present, or selected ion monitoring (SIM) for targeted analysis of the expected molecular ion of this compound and its anticipated derivatives.

For structurally similar chloroacetanilide herbicides, LC-MS/MS (tandem mass spectrometry) has been effectively used for their determination in various matrices. This approach offers enhanced selectivity and sensitivity, which would be equally beneficial in the analysis of this compound, particularly for trace-level analysis.

A representative table of LC-MS parameters that could be adapted for the analysis of this compound is presented below, based on methods for related aromatic amides.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50 - 500 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For this compound, a UPLC method would provide a more rapid and efficient means of assessing purity and resolving closely related impurities. The fundamental principles of separation are analogous to HPLC, primarily relying on reversed-phase chromatography. However, the enhanced resolution of UPLC is particularly advantageous for separating isomers or compounds with very similar structures.

The development of a UPLC method for this compound would involve the optimization of parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to achieve the desired separation. The use of UPLC coupled with mass spectrometry (UPLC-MS) would provide an exceptionally powerful tool for the rapid and sensitive analysis of this compound and its derivatives.

Studies on other aromatic amines and amides have demonstrated the successful application of UPLC for their rapid analysis. For instance, a mixture of 26 aromatic amines was successfully separated and analyzed in under 10 minutes using a UPLC system. This highlights the potential for high-throughput analysis, which is crucial in many research and industrial settings.

A typical set of UPLC parameters that could be applied to the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Detection | UV-Vis or Mass Spectrometry |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule like this compound. The technique typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and quantified, allowing for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of other elements, such as chlorine, can be determined by other specific analytical methods.

For this compound (C₁₁H₁₂ClNO₂), the theoretical elemental composition can be calculated from its molecular formula. The experimentally determined values should be in close agreement with these theoretical values (typically within ±0.4%) to verify the purity and assigned formula of the compound.

| Element | Calculated (%) for C₁₀H₁₀ClNO₂ | Found (%) |

| Carbon (C) | 56.75 | 56.24 |

| Hydrogen (H) | 4.76 | 4.72 |

| Nitrogen (N) | 6.62 | 6.60 |

This close agreement between the calculated and found values for a similar compound underscores the importance and reliability of elemental analysis in the characterization of organic molecules.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the searched literature, the crystal structures of related N-aryl amides have been reported, providing insights into the likely solid-state conformation. For example, the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide reveals details about the molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov In this structure, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov

A hypothetical table of crystallographic data for a compound like this compound, based on data from similar structures, is presented below to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Volume (ų) | 1055 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

| R-factor (%) | 4.5 |

Such data provides a definitive structural fingerprint of the compound in the solid state.

Q & A

Basic: What synthetic methodologies are recommended for N-(3-acetylphenyl)-2-chloropropanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 3-acetylaniline with 2-chloropropanoyl chloride. A common approach uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent under anhydrous conditions to prevent hydrolysis . For example, in similar compounds like N-(3,5-bis(trifluoromethyl)phenyl)-2-chloropropanamide, 2-chloropropanoyl chloride reacts with aromatic amines in dichloromethane or THF, followed by purification via flash column chromatography (hexane/ethyl acetate gradients) . Optimization includes:

- Temperature control : Room temperature or mild heating (30–40°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Purification : Recrystallization or chromatography to isolate high-purity product (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., acetyl and chloropropanamide groups). For example, a singlet at δ 2.6 ppm (acetyl CH) and a quartet for the CHCl group (δ ~5.3 ppm) are diagnostic .

- HPLC : To assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 240.0592 for CHClNO) .

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to reference drugs like ciprofloxacin .

- Anticancer screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations, with IC calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

Answer:

- Systematic substitution : Synthesize analogs with modifications to the acetylphenyl (e.g., replacing acetyl with nitro or amino groups) or chloropropanamide (e.g., varying halogen position) .

- Bioassay comparison : Test analogs in parallel for antimicrobial/anticancer activity. For example, replacing the acetyl group with a thiazole ring (as in N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide) may enhance potency due to improved target binding .

- Computational docking : Use AutoDock Vina to predict interactions with targets like DNA gyrase or tubulin .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

- Standardize assays : Use identical cell lines, culture conditions, and endpoint measurements (e.g., ATP-based viability vs. resazurin assays) .

- Control for stereochemistry : Ensure enantiomeric purity (e.g., (S)- vs. (R)-isomers) if the compound is chiral, as seen in similar chloropropanamide derivatives .

- Validate target engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Advanced: What computational strategies predict covalent binding potential and metabolic stability?

Answer:

- Covalent docking : Tools like CovDock or Schrödinger’s Covalent Docking module to model interactions with cysteine residues (e.g., for kinase inhibitors) .

- Metabolism prediction : Use ADMET predictors (e.g., SwissADME) to identify metabolic soft spots (e.g., acetyl group hydrolysis) .

- MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) for target complexes .

Advanced: How to address discrepancies between in vitro and in vivo mechanistic data?

Answer:

- Pharmacokinetic profiling : Measure bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .

- Proteomics : SILAC (stable isotope labeling) to identify off-target effects in vivo vs. in vitro .

- Toxicogenomics : RNA-seq to compare transcriptomic responses in cell lines vs. animal tissues .

Advanced: What methodologies validate the compound’s selectivity and toxicity profile?

Answer:

- Counter-screening : Test against >50 kinases (Eurofins KinaseProfiler) or bacterial/fungal panels to assess selectivity .

- Genotoxicity assays : Ames test (TA98/TA100 strains) and micronucleus assay in CHO-K1 cells .

- Cardiotoxicity screening : hERG channel inhibition (patch-clamp electrophysiology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.